N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
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Overview
Description
“N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuran core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl derivatives and benzofuran-2-carboxylic acid. The synthesis may involve:
Amidation Reaction: The carboxylic acid group of benzofuran-2-carboxylic acid reacts with an amine derivative to form an amide bond.
Substitution Reaction: The methoxy group is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and material science.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
The compound could be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, it may find applications in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of “N-(2-methoxyphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxy groups attached to phenyl rings.
Uniqueness
The unique combination of a methoxyphenyl group and a benzofuran-2-carboxamide core distinguishes this compound from others. This structural uniqueness may confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-18(24)23-19-14-8-4-6-10-16(14)27-20(19)21(25)22-15-9-5-7-11-17(15)26-3/h4-11,13H,12H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVGBLAITJVVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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